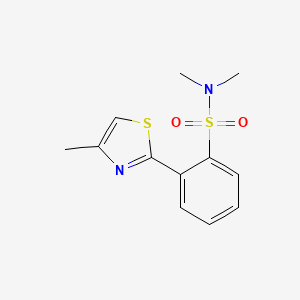![molecular formula C13H20N2OS B7591180 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine, also known as CP-118,954, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in various physiological and pathological processes, including pain perception, inflammation, and stress response.
Mecanismo De Acción
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine exerts its pharmacological effects by selectively blocking the NK1 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The NK1 receptor is activated by the neuropeptide substance P, which is involved in the transmission of pain and inflammation signals. By blocking the NK1 receptor, 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine inhibits the signaling pathway of substance P, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has been shown to have various biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of stress response, and the regulation of neurotransmitter release. It has also been found to have anxiolytic and antidepressant effects, which may be related to its modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the serotonergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the NK1 receptor, its well-characterized pharmacological profile, and its availability in pure form. However, it also has some limitations, such as its poor solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine, including the development of more potent and selective NK1 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, such as addiction and neurodegenerative disorders, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, the use of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine involves the reaction of 4-cyclopentyl-2-aminothiazole with formaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified through a series of steps, including extraction, crystallization, and chromatography. The final product is a white crystalline powder with a molecular weight of 342.47 g/mol.
Aplicaciones Científicas De Investigación
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. It has been shown to be effective in reducing pain perception and inflammation in animal models of acute and chronic pain. It has also been found to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and mood disorders.
Propiedades
IUPAC Name |
4-[(4-cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-4-11(3-1)12-10-17-13(14-12)9-15-5-7-16-8-6-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJIUBDOJBUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CSC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)





![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)



![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)